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Erbium(III) acetylacetonate hydrate

Cat. No.: B1645148
M. Wt: 485.62 g/mol
InChI Key: MONIRVUEIYGZHO-KJVLTGTBSA-N
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Description

Significance of Lanthanide β-Diketonate Complexes in Coordination Chemistry

Lanthanide β-diketonate complexes are a class of coordination compounds that have attracted considerable attention due to their unique luminescent and electronic properties. researchgate.netresearchgate.net These characteristics stem from the f-block elements, the lanthanides, which possess partially filled 4f orbitals. The β-diketonate ligands, such as acetylacetonate (B107027), play a crucial role in sensitizing the lanthanide ion's luminescence. This "antenna effect" involves the organic ligand absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.

A key feature of these complexes is their volatility and thermal stability, which makes them suitable for applications such as chemical vapor deposition (CVD). rsc.org The coordination environment of the lanthanide ion in these complexes is a subject of extensive research. For instance, in the dihydrate form of erbium(III) acetylacetonate, the erbium ion is eight-coordinated. wikipedia.org The versatility of β-diketonate ligands allows for the synthesis of a wide array of complexes with varying coordination numbers and geometries, influencing their photophysical properties. researchgate.netacs.org Researchers have explored modifying the β-diketonate ligand or introducing other ligands to fine-tune the properties of the resulting complexes for specific applications. researchgate.netdaneshyari.com

Academic Research Landscape and Interdisciplinary Relevance of Erbium(III) Acetylacetonate Hydrate (B1144303)

Academic research on erbium(III) acetylacetonate hydrate and related lanthanide complexes is highly interdisciplinary, spanning chemistry, physics, and materials science. A primary focus of this research is the development of new materials with tailored optical and electronic properties.

Detailed Research Findings:

One significant area of investigation is the use of this compound as a precursor for the synthesis of other complex materials. For example, it is used in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(III), a ternary complex with potential applications in luminescent devices. samaterials.comresearchgate.net The introduction of the bathophenanthroline (B157979) ligand is intended to enhance the luminescence intensity by preventing the coordination of solvent molecules that can quench the erbium ion's emission. daneshyari.com

Furthermore, research has demonstrated the utility of lanthanide β-diketonates, including erbium complexes, in the fabrication of nanostructured materials. They can serve as precursors for creating monodispersed lanthanide oxide nanodisks, which have potential applications in catalysis and bio-imaging. samaterials.com The thermal decomposition of these complexes is a key step in such synthetic routes. Upon heating under vacuum, the dihydrate of erbium(III) acetylacetonate is known to convert to an oxo-cluster, highlighting the reactivity of these compounds. wikipedia.org

The unique near-infrared (NIR) emission of the Er³⁺ ion makes its complexes, including this compound, particularly relevant for applications in telecommunications as optical amplifiers and in biomedical imaging due to the deeper tissue penetration of NIR light. researchgate.net The interdisciplinary nature of this research is evident in the combination of synthetic chemistry, structural characterization (e.g., X-ray crystallography), and photophysical studies to understand and optimize the performance of these materials. rsc.orgacs.org

Interactive Data Tables:

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula Er(C₅H₇O₂)₃·xH₂O samaterials.comsigmaaldrich.com
Molecular Weight 464.58 g/mol (anhydrous basis) sigmaaldrich.com
Appearance Off-white or pinkish powder/crystals americanelements.comstrem.comwikipedia.org
Melting Point 125 °C (decomposes) sigmaaldrich.com

Applications of this compound

Application AreaDescription
Precursor for Complex Synthesis Used to synthesize ternary complexes like [Er(acac)₃(bath)] for enhanced luminescence. samaterials.comresearchgate.net
Nanomaterial Fabrication Employed in the preparation of lanthanide oxide nanodisks. samaterials.com
Thin Film Deposition Utilized in techniques like Chemical Vapor Deposition (CVD). americanelements.com
Optical Materials Investigated for use in optical amplifiers and near-infrared emitting devices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26ErO7 B1645148 Erbium(III) acetylacetonate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26ErO7

Molecular Weight

485.62 g/mol

IUPAC Name

erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate

InChI

InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;;

InChI Key

MONIRVUEIYGZHO-KJVLTGTBSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Erbium Iii Acetylacetonate Hydrate

Conventional Solution-Phase Synthesis Approaches

The most common and straightforward method for preparing Erbium(III) acetylacetonate (B107027) hydrate (B1144303) is through conventional solution-phase synthesis. This typically involves the reaction of an erbium(III) salt with acetylacetone (B45752) in a suitable solvent, followed by precipitation of the hydrated complex.

Direct Reaction and pH Control Strategies

The direct reaction method involves the combination of an aqueous solution of an erbium(III) salt, such as erbium(III) chloride (ErCl₃) or erbium(III) nitrate (B79036) (Er(NO₃)₃), with acetylacetone. A crucial aspect of this synthesis is the control of pH. Acetylacetone (Hacac) is a weak acid, and the equilibrium for the formation of the complex is driven by the deprotonation of the acetylacetone to form the acetylacetonate anion (acac⁻), which then coordinates to the Er³⁺ ion.

To facilitate this deprotonation and promote the formation of the complex, a base is typically added to the reaction mixture. Ammonia (B1221849) solution is a commonly used base for this purpose. The addition of ammonia raises the pH, shifting the equilibrium towards the formation of the tris(acetylacetoneto)erbium(III) complex. However, careful control of the pH is necessary to avoid the precipitation of erbium hydroxide (B78521), which can occur at higher pH values. Often, a buffer system, such as an acetate (B1210297) buffer, is employed to maintain the pH within an optimal range, typically around 5 to 6. strem.com An alternative approach involves the reaction of erbium(III) hydroxide or hydrated erbium(III) oxide directly with acetylacetone, where the basicity of the erbium source itself drives the reaction. strem.com

A representative synthesis can be adapted from the preparation of analogous lanthanide acetylacetonates (B15086760). researchgate.net For instance, an aqueous solution of erbium(III) chloride is treated with acetylacetone. The pH is then carefully adjusted by the dropwise addition of a dilute ammonia solution. The resulting precipitate of Erbium(III) acetylacetonate hydrate is then collected by filtration.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent can significantly impact the solubility of the reactants and products, and thus the yield and purity of the final product. Water is a common solvent due to the high solubility of erbium(III) salts. However, the product, this compound, has limited solubility in water, which facilitates its precipitation.

Mixed solvent systems are also frequently employed. For example, a mixture of water and a water-miscible organic solvent like ethanol (B145695) or methanol (B129727) can be used. sciencemadness.org The organic solvent can help to solubilize the acetylacetone and may also influence the crystal habit of the precipitated product. In some cases, the synthesis is carried out in a predominantly non-aqueous solvent. For instance, the reaction of erbium(III) alkoxides with acetylacetone can be performed in an alcohol solvent. wikipedia.org

Reaction temperature is another important parameter. While many preparations are carried out at room temperature, gentle warming can sometimes be used to increase the reaction rate. However, excessive heating should be avoided as it can lead to the decomposition of the complex or the formation of undesirable byproducts. For example, in the synthesis of related metal acetylacetonates, heating to around 60-70°C for a short period can be beneficial.

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal methods offer alternative routes to this compound, often yielding materials with controlled morphology and crystallinity. These techniques involve carrying out the synthesis in a sealed vessel, such as an autoclave, at elevated temperatures and pressures.

In a typical hydrothermal synthesis, an aqueous solution containing the erbium salt and acetylacetone would be heated in an autoclave. The elevated temperature and pressure can enhance the solubility of reactants and promote the crystallization of the product. While specific examples for this compound are not abundant in the literature, the hydrothermal synthesis of other metal oxide films from their acetylacetonate precursors demonstrates the feasibility of this approach for generating crystalline materials. synor.ru For instance, tungsten oxide films have been grown hydrothermally from a solution of dioxotungsten acetylacetonate. synor.ru

Solvothermal synthesis is a similar technique where a non-aqueous solvent is used. This can be advantageous for producing anhydrous or less hydrated forms of the complex and can influence the product's morphology. The choice of solvent in a solvothermal synthesis is critical and can range from alcohols to hydrocarbons.

In Situ Complexation Techniques

In situ complexation refers to the formation of the desired complex within a reaction medium where it is subsequently used for another purpose, such as catalysis or materials fabrication. This approach can be advantageous as it avoids the need to isolate and purify the complex in a separate step.

An example of the principle of in situ complexation can be seen in the metal-assisted formation of a tridentate ligand from acetylacetone for the complexation of rhenium. ereztech.comresearchgate.net In this process, the acetylacetone ligand is modified in the presence of the metal ion to form a new, more complex ligand that remains coordinated to the metal.

In the context of this compound, an in situ approach might involve generating the complex in a polymer matrix or a sol-gel precursor solution immediately prior to the formation of a composite material or a thin film. This ensures a homogeneous distribution of the erbium complex within the final material. For example, the formation of lanthanide complexes within wormlike micelles has been demonstrated, showcasing the potential for creating structured, photoluminescent fluids. rsc.org

Purification and Single Crystal Growth Procedures

The purification of this compound is typically achieved by recrystallization. The crude product obtained from the initial synthesis can be dissolved in a suitable hot solvent or solvent mixture, such as ethanol, methanol, or a mixture of ethanol and acetone. sciencemadness.org Upon cooling the saturated solution, or by slow evaporation of the solvent, purified crystals of the complex will precipitate. The choice of solvent and the rate of cooling or evaporation can influence the size and quality of the crystals.

For the growth of high-quality single crystals suitable for X-ray diffraction studies, a slow and controlled crystallization process is essential. A common method involves dissolving the purified this compound in a minimal amount of a suitable hot solvent and allowing the solution to cool slowly to room temperature over several days. Another technique is slow evaporation of a dilute solution of the complex at a constant temperature. The dihydrate form of Erbium(III) acetylacetonate, [Er(acac)₃(H₂O)₂], has been characterized by X-ray crystallography, indicating that single crystals of this specific hydrate can be obtained. researchgate.net The successful growth of single crystals of the analogous neodymium complex, [Nd(acac)₃(H₂O)₂], was achieved by dissolving the compound in a solvent and leaving it in an ice bath for slow crystallization. researchgate.net

Below is a table summarizing the key aspects of the synthetic methodologies discussed:

Synthetic MethodologyKey FeaturesStarting Materials (Examples)Typical Conditions
Conventional Solution-Phase Direct reaction, pH control is crucial.Erbium(III) chloride, Erbium(III) nitrate, Acetylacetone, Ammonia solution, Acetate buffer.Aqueous or mixed solvent systems (e.g., water/ethanol), Room temperature to gentle warming.
Solvothermal/Hydrothermal High temperature and pressure in a sealed vessel.Erbium(III) salt, Acetylacetone, Water or organic solvent.Elevated temperatures (e.g., >100 °C) in an autoclave.
In Situ Complexation Formation of the complex within a reaction medium for subsequent use.Erbium(III) salt, Acetylacetone, Host matrix (e.g., polymer, sol-gel).Conditions vary depending on the host system.
Purification/Crystal Growth Recrystallization from a suitable solvent.Crude this compound.Hot solvent dissolution followed by slow cooling or slow evaporation.

Structural Elucidation and Coordination Chemistry of Erbium Iii Acetylacetonate Hydrate

Crystallographic Analysis by X-ray Diffraction

X-ray diffraction analysis is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For erbium(III) acetylacetonate (B107027) hydrate (B1144303), this analysis provides fundamental information about its crystal lattice and the incorporation of water molecules.

Determination of Unit Cell Parameters and Space Group

The crystal structure of erbium(III) acetylacetonate dihydrate is isostructural with that of yttrium(III) acetylacetonate dihydrate, which has been thoroughly investigated. The yttrium analogue crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters for Y(C₅H₇O₂)₃(H₂O)₂ are detailed in the table below. Given the similar ionic radii of Er³⁺ and Y³⁺ due to the lanthanide contraction, these parameters provide a very close approximation for the erbium complex.

Unit Cell ParameterValue for Y(C₅H₇O₂)₃(H₂O)₂ researchgate.net
a11.40(2) Å
b29.53(5) Å
c8.87(2) Å
α90°
β96(2)°
γ90°
Volume2968.75 ų
Z4

Table 1: Unit cell parameters for Y(C₅H₇O₂)₃(H₂O)₂, isostructural with Erbium(III) acetylacetonate dihydrate.

Investigation of Hydration State and Water Molecule Incorporation

Crystallographic studies confirm the presence of two water molecules directly coordinated to the central metal ion in the crystal lattice of the dihydrate complex. researchgate.net This direct coordination to the erbium ion is a common feature for lanthanide acetylacetonate hydrates. researchgate.netwikipedia.org The water molecules are integral to the coordination sphere of the metal center and are not merely water of crystallization. Additionally, in some related lanthanide acetylacetonate trihydrate structures, a third water molecule is found to be involved in hydrogen bonding, linking the complex molecules in pairs. researchgate.net

Geometrical and Electronic Structure of the Er(III) Coordination Sphere

Analysis of Coordination Number and Polyhedral Geometry

In erbium(III) acetylacetonate dihydrate, the central erbium(III) ion is eight-coordinate. researchgate.net The coordination sphere is comprised of six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the two water molecules. researchgate.net The resulting coordination polyhedron is best described as a distorted square antiprism. researchgate.net This geometry is a common arrangement for eight-coordinate lanthanide complexes.

Characterization of Metal-Ligand Bond Lengths and Angles

The bond lengths between the central erbium ion and the coordinating oxygen atoms are crucial for understanding the stability and reactivity of the complex. In the isostructural yttrium complex, the Y-O bond distances to the acetylacetonate oxygens are distinct from the Y-O bond distances to the water oxygens. Due to the lanthanide contraction, the Er-O bond lengths are expected to be slightly shorter than the Y-O bond lengths. For comparison, in a related complex, [Er(acac)₃(bath)], the Er-O bond lengths are reported to be longer than in [Er(acac)₃(H₂O)₂].

BondApproximate Bond Length (Å)
Er-O (acetylacetonate)~2.3-2.4
Er-O (water)~2.4-2.5

Table 2: Approximate Erbium-Oxygen bond lengths in Erbium(III) acetylacetonate dihydrate, inferred from isostructural complexes.

The bond angles within the coordination sphere deviate from the ideal values of a perfect square antiprism due to the constraints of the chelating acetylacetonate ligands and the different nature of the aqua ligands.

Ligand Conformation, Chelation Modes, and Stereochemistry

The acetylacetonate ligand (acac⁻) is a versatile β-diketonate that forms a stable six-membered chelate ring upon coordination to a metal ion. In erbium(III) acetylacetonate hydrate, each of the three acetylacetonate ligands acts as a bidentate chelating ligand, binding to the erbium ion through its two oxygen atoms. This chelation is a key factor in the stability of the complex.

The delocalization of the π-electrons within the chelate ring gives the metal-acetylacetonate ring some aromatic character. The acetylacetonate ligands are essentially planar. The coordination of three such bidentate ligands and two water molecules around the erbium center results in a chiral complex, meaning it is non-superimposable on its mirror image.

Adduct Formation with Ancillary Ligands

The coordination sphere of erbium(III) acetylacetonate is not limited to the acetylacetonate (acac) and water ligands. The introduction of ancillary, or auxiliary, ligands can lead to the formation of new, more complex structures with altered chemical and physical properties. This is particularly true for N,N-donor ligands, which can displace the coordinated water molecules and directly bind to the erbium ion.

The introduction of N,N-donor ligands, such as 1,10-phenanthroline (B135089) (phen) and its derivatives or 2,2'-bipyridine (B1663995) (bpy), into a system containing this compound leads to the formation of ternary complexes. In these adducts, the N,N-donor ligand directly coordinates to the erbium ion, expanding its coordination number.

For instance, in the complex [Er(acac)₃(phen)], the erbium ion is eight-coordinated, with six oxygen atoms from the three acetylacetonate ligands and two nitrogen atoms from the phenanthroline molecule. researchgate.net This results in a distorted square-antiprismatic geometry. researchgate.netresearchgate.net A similar coordination environment is observed in the adduct formed with bathophenanthroline (B157979) (4,7-diphenyl-1,10-phenanthroline), [Er(acac)₃(bath)]. researchgate.netresearchgate.net The erbium ion in this complex is also eight-coordinated, bound to six oxygen atoms from the acetylacetonate anions and two nitrogen atoms from the bathophenanthroline molecule. researchgate.net The coordination geometry is again described as a distorted square-antiprism. researchgate.netresearchgate.net

The formation of these adducts is a common feature for lanthanide acetylacetonates (B15086760). For example, ytterbium(III) acetylacetonate trihydrate reacts with 2,2'-bipyridine in ethanol (B145695) to form Yb(acac)₃(bpy). wikipedia.org The synthesis of such mixed-ligand complexes is a versatile strategy to tune the properties of the resulting materials.

The following table summarizes the coordination environment in some erbium(III) acetylacetonate adducts with N,N-donor ligands.

CompoundAncillary LigandEr(III) Coordination NumberCoordination Geometry
[Er(acac)₃(phen)]1,10-phenanthroline8Distorted Square-Antiprism
[Er(acac)₃(bath)]Bathophenanthroline8Distorted Square-Antiprism
[Er(tta)₃(pyz-phen)]Pyrazino[2,3-f] researchgate.netwikipedia.orgphenanthroline8Distorted Square-Prism

Data compiled from various research findings. researchgate.netnih.gov

The steric and electronic properties of the ancillary N,N-donor ligand play a crucial role in determining the precise coordination geometry and bond parameters of the resulting erbium complex.

Steric Effects: The bulkiness of the ancillary ligand can influence the bond lengths and angles around the central erbium ion. For example, in the [Er(acac)₃(bath)] complex, the phenyl substituents on the phenanthroline backbone increase steric hindrance. researchgate.net This can lead to slight distortions in the coordination sphere to accommodate the larger ligand. The introduction of bulky groups can create a specific microenvironment around the metal ion, which can be advantageous for certain applications. nih.gov

Electronic Effects: The electronic properties of the ancillary ligand, such as its basicity and π-accepting or -donating capabilities, can influence the electronic density at the erbium center. umn.edu This, in turn, affects the Er-O and Er-N bond lengths. The introduction of an additional ligand like bathophenanthroline into the coordination sphere of erbium stimulates a redistribution of electronic density in the ternary complex. researchgate.net This can be observed by comparing the Er-O bond lengths in [Er(acac)₃(bath)] with those in the parent [Er(acac)₃(H₂O)₂]. researchgate.netwikipedia.org

The following table presents selected bond lengths for erbium(III) acetylacetonate adducts with different N,N-donor ligands, illustrating the influence of the ancillary ligand.

CompoundAncillary LigandAvg. Er-O Bond Length (Å)Avg. Er-N Bond Length (Å)N-Er-N Bite Angle (°)
[Er(acac)₃(phen)]1,10-phenanthroline2.287 - 2.3242.523, 2.56864.3
[Er(acac)₃(bath)]Bathophenanthroline2.289 - 2.3132.545, 2.55063.6
[Er(tta)₃(pyz-phen)]Pyrazino[2,3-f] researchgate.netwikipedia.orgphenanthrolineNot specified2.524, 2.544Not specified

Data compiled from various research findings. researchgate.netresearchgate.netnih.gov

Supramolecular Architectures and Intermolecular Interactions

In the crystal structures of erbium(III) acetylacetonate adducts, various intermolecular interactions can be identified. These include hydrogen bonding, although typically weak in the absence of coordinated water molecules, and π-π stacking interactions between the aromatic rings of the ancillary ligands.

For example, in the packing of [Er(acac)₃(bath)], the arrangement of the molecules in the crystal lattice is influenced by the interactions between the bulky bathophenanthroline ligands of adjacent complexes. researchgate.net The planarity of the acetylacetonate chelate rings and the phenanthroline unit of the ancillary ligand also play a role in how the molecules pack. researchgate.netresearchgate.net The study of these interactions is fundamental to crystal engineering, as it allows for the rational design of materials with specific properties. mdpi.comrsc.org

The formation of specific supramolecular assemblies can be a deliberate strategy in the design of functional materials. nih.gov By carefully selecting the ancillary ligands, it is possible to direct the self-assembly of the complexes into desired architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks.

Advanced Spectroscopic Characterization of Erbium Iii Acetylacetonate Hydrate and Its Adducts

Electronic Absorption and Excitation Spectroscopy

Electronic spectroscopy is a powerful tool to probe the energy levels of both the acetylacetonate (B107027) ligand and the central Erbium(III) ion. The resulting spectra are a combination of intense ligand-based transitions and weaker, sharp f-f transitions of the metal ion.

The absorption spectrum of Erbium(III) acetylacetonate in the ultraviolet (UV) region is dominated by intense bands corresponding to electronic transitions within the acetylacetonate (acac) ligand. These are primarily π-π* transitions of the conjugated system formed by the chelate ring. For acetylacetonate complexes, these strong absorption bands are typically observed below 400 nm. catalysis.ruresearchgate.net In solution, adducts of Erbium(III) acetylacetonate, such as those with N,N-donor ligands, exhibit these intense ligand-centered absorptions at approximately 290 nm. researchgate.net The high intensity of these bands is characteristic of spin-allowed transitions and is crucial for the "antenna effect," where the ligand absorbs UV radiation efficiently and transfers the energy to the central lanthanide ion, leading to sensitized emission. The position and intensity of these bands can be influenced by the solvent and the formation of adducts, which perturb the electronic structure of the ligand.

Table 1: Typical Ligand-Centered Transitions in Erbium(III) Acetylacetonate Complexes
Transition TypeApproximate Wavelength (nm)Molar Extinction Coefficient (ε)Reference
π-π< 400High catalysis.ru
π-π (in adducts)~290High researchgate.net

The electronic spectrum of Erbium(III) acetylacetonate hydrate (B1144303) also displays a series of weaker, narrow absorption bands in the visible and near-infrared (NIR) regions. These bands are characteristic of the Laporte-forbidden f-f electronic transitions within the 4f shell of the Er³⁺ ion. The ground state of Er³⁺ is ⁴I₁₅/₂. The observed absorption peaks correspond to transitions from this ground state to various excited state manifolds.

The coordination environment, or ligand field, created by the acetylacetonate and water ligands perturbs the energy levels of the Er³⁺ ion. This perturbation lifts the degeneracy of the free-ion levels and makes the otherwise forbidden f-f transitions partially allowed by introducing a small amount of opposite-parity orbital character into the 4f wavefunctions. The intensities of these hypersensitive transitions are particularly sensitive to changes in the coordination geometry and the nature of the metal-ligand bonds.

The Judd-Ofelt theory is a powerful model used to analyze the intensities of these f-f transitions. nih.gov It utilizes three intensity parameters (Ω₂, Ω₄, Ω₆) derived from the experimental absorption spectrum. These parameters provide insight into the local environment of the lanthanide ion. Specifically, the Ω₂ parameter is highly sensitive to the asymmetry of the coordination environment and the covalency of the metal-ligand bond. researchgate.netmdpi.com A Judd-Ofelt analysis of tris(acetylacetonato) erbium(III) monohydrate in methanol (B129727) has been performed to determine these parameters and correlate them with the complex's chemical structure. nih.gov

Table 2: Selected f-f Transitions of Erbium(III) in Acetylacetonate Complexes
Transition (from ⁴I₁₅/₂)Approximate Wavelength (nm)Approximate Wavenumber (cm⁻¹)Reference
⁴I₁₃/₂~1540~6500 nih.gov
⁴I₁₁/₂~980~10200 nih.gov
⁴I₉/₂~800~12500 researchgate.net
⁴F₉/₂~650~15300 researchgate.net
⁴S₃/₂~540~18500 researchgate.net
²H₁₁/₂~520~19200 researchgate.net
⁴F₇/₂~488~20500 researchgate.net
⁴F₅/₂~450~22200 researchgate.net
⁴G₁₁/₂~378~26500 researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are essential for identifying the functional groups within the complex and understanding the nature of the coordination between the erbium ion and the acetylacetonate ligands.

The FTIR spectrum of Erbium(III) acetylacetonate hydrate provides a detailed fingerprint of its molecular vibrations. When acetylacetone (B45752) coordinates to a metal ion as a bidentate ligand, its vibrational frequencies shift significantly compared to the free ligand. The most informative region is typically between 1700 and 1200 cm⁻¹.

In metal acetylacetonates (B15086760), the bands corresponding to the C=O and C=C stretching vibrations are strongly coupled. Instead of distinct C=O and C=C bands, new bands appear that are characteristic of the delocalized π-system of the chelate ring. Strong absorption bands are typically observed in the 1610-1550 cm⁻¹ and 1540-1510 cm⁻¹ regions, which are assigned to coupled ν(C=O) + ν(C=C) modes. For example, in Tb(acac)₃, analogous bands are found at 1600 and 1519 cm⁻¹. researchgate.net In Fe(acac)₃, strong peaks are noted at 1572 cm⁻¹ (ν(C=O)) and 1524 cm⁻¹ (ν(C=C)). researchgate.net Another important vibrational mode is the metal-oxygen (Er-O) stretching vibration, which appears at lower frequencies, typically below 500 cm⁻¹. The presence of water of hydration is confirmed by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to O-H stretching vibrations.

Table 3: Key FTIR Vibrational Frequencies for Metal Acetylacetonates
Wavenumber (cm⁻¹)AssignmentReference
~1580 - 1600ν(C=O) / Asymmetric ν(C-O-C) researchgate.net
~1520 - 1530ν(C=C) / Symmetric ν(C-O-C) researchgate.net
~1460 - 1430Asymmetric δ(CH₃) chesci.com
~1360Symmetric δ(CH₃) researchgate.net
~1275δ(C-H) + ν(C-CH₃) researchgate.net
~400 - 500ν(M-O) nih.gov

Raman spectroscopy provides complementary information to FTIR. Due to different selection rules, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum. This is particularly true for symmetric vibrations. The Raman spectra of metal acetylacetonates are useful for identifying the totally symmetric metal-ligand stretching vibration, νs(M-O), which provides a direct probe of the metal-oxygen bond strength. osti.gov For analogous lanthanide acetylacetonates like La(acac)₃ and Ce(acac)₃, characteristic Raman spectra have been recorded that help in understanding the vibrational structure. researchgate.net A detailed analysis, often supported by theoretical calculations, allows for the assignment of various ring deformation and bending modes, further elucidating the structure of the chelate ring. nih.gov

Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry-based technique used to obtain vibrational spectra of mass-selected ions in the gas phase. This method allows for the characterization of the intrinsic structures of complexes, free from solvent or crystal packing effects.

Studies on the closely related Holmium(III) acetylacetonate system demonstrate the power of this technique. rsc.org By dissolving the complex and using electrospray ionization (ESI), various ionic species can be generated and isolated in the gas phase, such as the [Er(acac)₂]⁺ ion and its adducts with solvent molecules, [Er(acac)₂(H₂O)]⁺. The IRIS spectrum of each isolated ion is then recorded by monitoring its fragmentation upon resonant absorption of infrared photons from a tunable laser.

The experimental gas-phase IR spectra are assigned by comparison with theoretical spectra calculated using methods like Density Functional Theory (DFT). rsc.org This comparison allows for the definitive identification of the coordination geometry and the binding motifs of the ligands. For instance, in studies of [Ho(acac)₂]⁺ and its adducts, IRIS has been used to distinguish between different isomers and to identify diagnostic vibrational bands, such as C-O stretching (965 cm⁻¹ for methanol adduct) and H-O-H bending (1580 cm⁻¹ for water adduct). rsc.org This approach provides unparalleled detail about the structure and bonding in isolated Erbium(III) acetylacetonate ions and their primary coordination sphere adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes such as this compound offers a unique window into the molecular and electronic structure, although the interpretation of the spectra is more complex than for diamagnetic compounds. The presence of the paramagnetic Er(III) ion, with its unpaired f-electrons, profoundly influences the NMR spectra of the acetylacetonate (acac) ligands.

The primary influence of the paramagnetic center is the significant shift and broadening of the NMR signals. wikipedia.orgmagritek.com The interaction between the unpaired electrons of the lanthanide ion and the ligand nuclei leads to large changes in the observed chemical shifts, known as hyperfine shifts. wikipedia.org These shifts can be several hundred parts per million (ppm) and move resonances far outside the typical range observed for diamagnetic organic molecules. nih.gov

The hyperfine shift is comprised of two main contributions: the contact shift and the pseudocontact shift. wikipedia.org

Contact (or Scalar) Shift: This arises from the delocalization of the unpaired electron spin density from the metal ion onto the ligand's nuclei. It requires a degree of covalent bonding between the metal and the ligand.

Pseudocontact (or Dipolar) Shift: This is a through-space dipolar interaction between the magnetic moment of the unpaired electrons and the nuclear spin. Its magnitude is dependent on the geometric position of the nucleus relative to the metal ion and the magnetic anisotropy of the complex.

Due to the presence of the paramagnetic Er(III) ion, the ¹H NMR spectrum of this compound is expected to display significantly broadened and shifted resonances for the protons of the acetylacetonate ligand. Direct observation of sharp, well-resolved coupling patterns, as seen in diamagnetic complexes like Rh(acac)₃, is not anticipated. jeol.com Instead, the signals for the methine (CH) and methyl (CH₃) protons of the acac ligand would be shifted substantially from their typical diamagnetic positions (around 5.5 ppm and 2.2 ppm, respectively).

The significant line broadening observed in the NMR spectra of paramagnetic compounds is a result of rapid nuclear relaxation induced by the fluctuating magnetic field of the unpaired electrons. wikipedia.org This broadening can sometimes make signals difficult to detect or resolve. illinois.edu The extent of this broadening is dependent on the electronic relaxation time of the paramagnetic ion. nih.gov

Table 1: Expected ¹H NMR Spectral Characteristics for this compound

Proton Type Expected Chemical Shift Range Expected Signal Appearance
Methine (CH) Significantly shifted from diamagnetic region Broad
Methyl (CH₃) Significantly shifted from diamagnetic region Broad

The analysis of these paramagnetic shifts can provide valuable structural information, such as the determination of metal-nucleus distances and bond angles, although this requires complex theoretical analysis. illinois.edu

Ligand Field Analysis of Erbium(III) Electronic Spectra

The electronic absorption spectra of Erbium(III) complexes are characterized by a series of sharp, narrow absorption bands corresponding to f-f electronic transitions. These transitions are formally forbidden by the Laporte rule, but become partially allowed through interactions with the ligand field, which distorts the symmetry around the Er(III) ion. The intensities of these absorption bands can be analyzed using the Judd-Ofelt theory to provide insight into the local coordination environment and the nature of the Er-ligand bonds. nih.govchalcogen.ro

The Judd-Ofelt theory parameterizes the intensity of the f-f transitions using a set of three intensity parameters: Ω₂, Ω₄, and Ω₆. These parameters are derived from the experimentally measured oscillator strengths of the absorption bands in the electronic spectrum.

Ω₂: This parameter is highly sensitive to the asymmetry of the ligand field around the lanthanide ion and is strongly influenced by the covalency of the metal-ligand bonds. An increase in the value of Ω₂ often indicates a more asymmetric coordination environment and greater covalent character in the bonding.

Ω₄ and Ω₆: These parameters are more related to the bulk properties of the complex, such as rigidity and the long-range effects of the ligand field.

Studies on tris(acetylacetonato) erbium(III) monohydrate and its adducts with other ligands, such as 1,10-phenanthroline (B135089), have utilized Judd-Ofelt analysis to probe the coordination sphere of the Er(III) ion. The introduction of a secondary ligand like phenanthroline into the coordination sphere of Er(acac)₃ leads to changes in the Judd-Ofelt parameters, reflecting the altered symmetry and bonding environment.

Table 2: Judd-Ofelt Intensity Parameters for Erbium(III) Acetylacetonate and an Adduct in Methanol

Compound Ω₂ (× 10⁻²⁰ cm²) Ω₄ (× 10⁻²⁰ cm²) Ω₆ (× 10⁻²⁰ cm²)
Tris(acetylacetonato) erbium(III) monohydrate 1.83 1.15 0.65
Tris(acetylacetonato)(1,10-phenanthroline) erbium(III) 2.54 1.43 1.12

Data sourced from Wang et al. (2005).

This analysis of the electronic spectra provides crucial information about the subtle interplay between the Er(III) ion and its surrounding ligands, which is fundamental to understanding the photophysical properties of these compounds.

Photophysical Properties and Luminescence Mechanisms of Erbium Iii Acetylacetonate Hydrate Complexes

Near-Infrared (NIR) Luminescence Characteristics

The NIR luminescence of Erbium(III) acetylacetonate (B107027) hydrate (B1144303) is dominated by the transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) of the Er(III) ion. This emission is centered in the telecommunications C-band, making it highly relevant for optical amplification technologies.

The primary emission peak corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in erbium complexes is a key parameter for their application. In a closely related half-sandwich phthalocyaninato erbium(III) complex, which also contains an acetylacetonate ligand, strong NIR luminescence is observed at approximately 1540 nm. The full width at half maximum (FWHM) of this emission band was reported to be 67 nm in solution and 78 nm in the solid state, indicating a relatively broad emission suitable for wavelength-division multiplexing applications. For erbium-doped materials in general, the intense emission for this transition is typically observed around 1536 nm. researchgate.net

Table 1: Near-Infrared Emission Characteristics of an Erbium Complex Containing Acetylacetonate

PropertyValue (Solution)Value (Solid State)
Emission Maximum ~1540 nm~1540 nm
FWHM 67 nm78 nm
Data sourced from a study on a half-sandwich phthalocyaninato erbium(III) complex with an acetylacetonate co-ligand.

Intramolecular Energy Transfer Processes (Antenna Effect)

The luminescence of the Er(III) ion in Erbium(III) acetylacetonate hydrate is significantly enhanced by the "antenna effect." In this process, the organic acetylacetonate ligands absorb incident light, are excited to higher energy states, and then efficiently transfer this energy to the central Er(III) ion, which subsequently luminesces.

For the antenna effect to be efficient, the energy of the ligand's triplet state must be appropriately positioned above the resonance energy level of the lanthanide ion. While specific experimental values for the singlet and triplet state energies of the acetylacetonate ligand within the Erbium(III) complex are not detailed in the available literature, the general principles are well-understood. The process begins with the absorption of a photon by the acetylacetonate ligand, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

The final step of the antenna effect is the energy transfer from the ligand's T₁ triplet state to the resonant 4f energy levels of the Er(III) ion. For efficient energy transfer to occur, the energy of the T₁ state must be slightly higher than the energy of the accepting ⁴I₁₃/₂ level of the Er(III) ion. This energy transfer is a non-radiative process, and its rate is dependent on the distance between the ligand and the metal ion, as well as the spectral overlap between the ligand's phosphorescence and the Er(III) ion's absorption. The specific rates and quantum efficiency of this energy transfer in this compound are not extensively reported in the literature, but the strong observed NIR luminescence in related compounds suggests that this pathway is efficient.

Quantum Yield Determination and Enhancement Strategies

The efficiency of the luminescence process in this compound is quantified by its luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The determination of this value is crucial for assessing the material's potential in optical applications. Various strategies, primarily focused on ligand modification, are employed to enhance this efficiency by minimizing non-radiative decay pathways.

Absolute and Relative Luminescence Quantum Yield Measurements

The luminescence quantum yield of lanthanide complexes can be determined through two primary methods: absolute and relative.

Absolute Method: This technique directly measures the quantum yield by quantifying the ratio of emitted to absorbed photons, typically using an integrating sphere. The integrating sphere collects all scattered and emitted light from the sample, allowing for a direct calculation of the emission efficiency. researchgate.net This method is advantageous as it does not require a reference standard, eliminating potential errors associated with the standard's reported quantum yield. researchgate.netutrgv.edu For accurate determination, especially for lanthanide complexes with their characteristic narrow absorption and emission bands, careful spectroscopic measurements are essential. erbium.nl

Relative Method: This more common method involves comparing the integrated luminescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s / n_r)²

Where:

Φ_r is the quantum yield of the reference.

I is the integrated emission intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 's' and 'r' denote the sample and reference, respectively.

Commonly used standards for measuring near-infrared (NIR) emission from erbium complexes include various dyes with known quantum yields in specific solvents. While specific quantum yield values for this compound are not widely reported in the literature, studies on analogous lanthanide acetylacetonate complexes provide insight. For instance, the quantum yields of other lanthanide(III) acetylacetonate complexes have been measured, and the methodologies are directly applicable. erbium.nl The quantum efficiency is noted to be dependent on the solvent environment but generally independent of the excitation wavelength. erbium.nl

Role of Ligand Fluorination and Deuteration on Luminescence Efficiency

A primary strategy to enhance the luminescence quantum yield of erbium complexes is to mitigate quenching from high-frequency vibrations within the ligand structure. This is effectively achieved by replacing hydrogen atoms with heavier isotopes like deuterium (B1214612) (D) or with halogen atoms like fluorine (F).

Deuteration: Replacing C-H bonds with C-D bonds lowers the vibrational frequency of the oscillator. Since the rate of non-radiative energy transfer decreases exponentially with the number of phonons (vibrational quanta) required to bridge the energy gap between the excited and ground states of the Er³⁺ ion, this substitution significantly suppresses multiphonon quenching and enhances the luminescence lifetime and intensity.

Fluorination: Similarly, the substitution of C-H bonds with C-F bonds is a highly effective strategy. The C-F vibrational energy is much lower than that of C-H or even O-H bonds, placing its overtones far from the energy of the Er³⁺ emissive state. researchgate.net This drastically reduces the efficiency of vibrational quenching. Highly fluorinated β-diketonate ligands, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod), have been successfully used to create erbium complexes with enhanced NIR emission. researchgate.netuc.pt The introduction of fluorinated ligands has been shown to improve the quantum yields of lanthanide complexes significantly.

The following table illustrates the impact of ligand modification on the luminescence lifetime of erbium complexes, a key indicator of luminescence efficiency.

Erbium Complex TypeModificationObserved Luminescence Lifetime (µs)Reference
Er³⁺ in Organic Cage ComplexHydrogenated Ligand (in KBr)~0.5 erbium.nl
Er³⁺ in Organic Cage ComplexHydrogenated Ligand (in butanol-OD)~0.8 erbium.nl
Er(F-tpip)₃ (thin film)Perfluorinated Ligand224(Mentioned in tue.nl)
[Cs][Er(HFA)₄]Partially Deuterated Ligand (98%)106(Mentioned in tue.nl)

Mechanisms of Non-Radiative Deactivation

Multiphonon Quenching by High-Energy Vibrational Oscillators (O-H, C-H)

The most significant non-radiative deactivation pathway for the NIR luminescence of Er³⁺ in coordination complexes is multiphonon quenching. This process occurs when the energy gap between the first excited state (⁴I₁₃/₂) and the ground state (⁴I₁₅/₂) of the Er³⁺ ion is bridged by the vibrational energy of high-frequency oscillators in the local environment.

The acetylacetonate ligand contains C-H bonds, and the hydrate form explicitly includes O-H bonds from coordinated water molecules. Both O-H (vibrational energy ~3400 cm⁻¹) and C-H (vibrational energy ~3000 cm⁻¹) groups are very efficient quenchers of Er³⁺ luminescence. The energy of the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition (~6500 cm⁻¹) can be easily dissipated by just two or three vibrational quanta from these oscillators. The rate of this quenching is highly dependent on the distance between the Er³⁺ ion and the vibrational group. Studies have shown that even hydrogen atoms located up to 20 Å away from the erbium ion can contribute to quenching.

The presence of coordinated water molecules in this compound is particularly detrimental to its luminescence. The high vibrational frequency of the O-H bonds provides a highly effective pathway for non-radiative decay, often dominating the quenching process and drastically reducing the luminescence lifetime and quantum yield. erbium.nl Therefore, designing anhydrous complexes or protecting the metal center from solvent coordination is a key strategy for achieving bright NIR emission. researchgate.netuc.pt

Solvent Quenching Effects on Luminescence

The solvent in which this compound is dissolved can have a profound impact on its luminescence properties. This effect is primarily due to the presence of high-frequency oscillators within the solvent molecules that can couple with the excited state of the Er³⁺ ion.

Protic solvents containing O-H or N-H bonds, such as water and alcohols, are extremely efficient quenchers of erbium's NIR emission for the same reasons outlined in the multiphonon quenching section. Even if the complex is initially anhydrous, solvent molecules can coordinate to the lanthanide ion, introducing these quenching groups into the first coordination sphere.

To mitigate solvent quenching, deuterated or halogenated solvents are often used for photophysical studies. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also used, though they still contain C-H bonds. chalcogen.ro The choice of solvent can influence not only the quenching rate but also the dipole moment of the complex in its ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). chalcogen.ro

The table below shows the effect of the local environment, including the presence of quenching O-H groups, on the luminescence lifetime of Er³⁺.

Host MaterialEr³⁺ ConcentrationEnvironment/ConditionLuminescence Lifetime (ms)Reference
Phosphate Glass (PBL)2 mol%As-melted (with OH)~2.8 tue.nl
Phosphate Glass (PBL)2 mol%Dried (OH removed)~6.5 tue.nl
Phosphate Glass (P424)2 mol%As-melted (with OH)~5.0 tue.nl
Phosphate Glass (P424)2 mol%Dried (OH removed)~7.1 tue.nl

This table uses data from erbium-doped glasses to illustrate the significant quenching effect of O-H groups, a principle directly applicable to this compound.

Influence of Coordination Environment and Ancillary Ligands on Luminescence

Ancillary Ligands: The introduction of ancillary ligands in place of the water molecules can significantly modify the luminescence properties. These ligands can be chosen to:

Enhance the Antenna Effect: Ancillary ligands with large absorption cross-sections can improve the light-harvesting capabilities of the complex, leading to more efficient sensitization of the Er³⁺ emission.

Modify the Coordination Sphere: Ancillary ligands can alter the symmetry and rigidity of the complex. A more rigid and well-defined coordination environment can reduce non-radiative decay pathways associated with molecular vibrations and distortions. utrgv.edu

Protect the Er³⁺ Ion: Bulky ancillary ligands can shield the erbium ion from quenching by solvent molecules or other species in the surrounding environment.

Reduce Quenching: Choosing ancillary ligands that are free of high-frequency C-H or O-H oscillators, such as perfluorinated or deuterated molecules like bipyridine or phenanthroline, is a common strategy to boost emission intensity. uc.ptnih.gov For example, using a fluorinated β-diketone and a heterocyclic aromatic ancillary ligand can lead to highly emissive complexes. nih.gov

The specific nature of the ancillary ligand—whether it is electron-donating or electron-withdrawing—can also influence the energy levels of the primary acetylacetonate ligand and thus affect the efficiency of energy transfer to the erbium ion.

Design Principles for Enhanced Luminescence Output

The luminescence of this compound, and lanthanide complexes in general, is a multi-step process. The organic acetylacetonate (acac) ligands play a crucial role as "antennas." They absorb ultraviolet (UV) or visible light and efficiently transfer this energy to the central erbium(III) ion. This process, known as the antenna effect, circumvents the typically weak light absorption of the Er(III) ion itself. The erbium ion, upon receiving this energy, is excited to higher energy levels and then relaxes, emitting light in the near-infrared region, most notably around 1540 nm (approximately 6500 cm⁻¹). rsc.org This emission corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ electronic transition within the 4f shell of the erbium ion.

To enhance the luminescence output, several key principles are considered:

Ligand Selection and Modification: The efficiency of the antenna effect is paramount. The chosen ligand should have a high absorption cross-section in the desired excitation range. Furthermore, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the Er(III) ion to ensure efficient energy transfer. For acetylacetonate, this transfer is generally effective. Introducing co-ligands, such as bathophenanthroline (B157979), can further enhance luminescence by providing a more rigid and protective coordination environment for the erbium ion. daneshyari.com

Minimization of Non-Radiative Decay: A significant challenge in achieving high luminescence quantum yields is the competition from non-radiative decay pathways. These are processes that allow the excited Er(III) ion to return to its ground state without emitting light, primarily through vibrational quenching. High-energy oscillators in the vicinity of the lanthanide ion, such as O-H bonds from coordinated water molecules, are particularly effective at quenching luminescence. researchgate.net Therefore, a primary design principle is to shield the erbium ion from these quenchers. This can be achieved by using bulky ligands or by creating a more rigid coordination sphere that limits the close approach of solvent molecules. The presence of water in this compound is thus a critical factor that can diminish its luminescence efficiency.

Structural Rigidity and Symmetry: A rigid ligand framework can reduce vibrational coupling and, consequently, non-radiative decay. A more rigid structure can also lead to a better-defined and potentially more symmetric coordination environment around the erbium ion, which can influence the radiative transition probabilities.

The intrinsic quantum yield for many erbium complexes is often low, in the order of 0.1%, with luminescence lifetimes typically in the microsecond range. rsc.org This is a result of the significant competition from non-radiative decay processes.

PropertyTypical Value for Erbium ComplexesReference
Emission Wavelength~1540 nm (6500 cm⁻¹) rsc.org
Intrinsic Quantum Yield (Φ)~0.1% rsc.org
Luminescence Lifetime (τ)microseconds (µs) rsc.org

Table 1: General Photophysical Properties of Erbium(III) Complexes.

Impact of Coordination Geometry and Stereochemistry on Radiative Transitions

The coordination geometry and stereochemistry of this compound are crucial in determining its radiative properties. The most plausible structure for this compound is an 8-coordinate dihydrate, [Er(acac)₃(H₂O)₂]. This 8-coordination often results in a distorted square-antiprismatic or a similar high-coordination geometry.

The arrangement of the ligands around the central erbium ion creates a "crystal field" that has a direct impact on the electronic energy levels of the ion. Key effects include:

Splitting of Energy Levels: The crystal field lifts the degeneracy of the 4f electronic energy levels (the Stark effect). rsc.org The magnitude of this splitting is relatively small for lanthanides compared to d-block metals, typically in the range of 100-400 cm⁻¹. rsc.org This splitting pattern is dictated by the symmetry and strength of the ligand field.

Transition Probabilities: The symmetry of the coordination environment affects the probabilities of the electronic transitions. For f-f transitions, which are Laporte-forbidden, the intensity is gained by mixing of opposite-parity orbitals, which is facilitated by a non-centrosymmetric coordination environment. A distorted coordination geometry, as is common in 8-coordinate complexes, can therefore lead to higher radiative transition rates compared to a perfectly centrosymmetric environment.

Thermal Behavior and Decomposition Pathways of Erbium Iii Acetylacetonate Hydrate

Thermogravimetric Analysis (TGA) for Mass Loss Profiles

Thermogravimetric Analysis (TGA) of Erbium(III) acetylacetonate (B107027) hydrate (B1144303) demonstrates a distinct multi-step mass loss profile, beginning with dehydration followed by the decomposition of the anhydrous complex. The process typically occurs in three or four main stages.

The initial stage involves the loss of water molecules. For a typical dihydrate, Er(acac)₃·2H₂O, this dehydration step is observed at temperatures ranging from approximately 80°C to 120°C. This corresponds to a specific mass loss percentage that aligns with the theoretical water content of the hydrated complex.

Following dehydration, the anhydrous Erbium(III) acetylacetonate undergoes further decomposition in sequential steps. The decomposition of the organic acetylacetonate ligands is a complex process. The second major mass loss event, often the most significant, occurs in the temperature range of 200°C to 350°C, involving the breakdown of the ligand structure. Subsequent steps, occurring at higher temperatures up to around 600°C, represent the further decomposition of intermediate organic fragments and the initial formation of an oxycarbonate or oxyfluoride species, depending on the atmosphere, before the final conversion to the stable oxide.

Table 1: Representative TGA Data for Erbium(III) Acetylacetonate Hydrate Decomposition

Decomposition Stage Temperature Range (°C) Mass Loss (%) Description
1: Dehydration 80 - 120 ~5-6% Loss of water molecules.
2: Ligand Decomposition 200 - 350 ~45-55% Primary breakdown of acetylacetonate ligands.
3: Intermediate Decomposition 350 - 600 ~10-15% Decomposition of organic remnants.

Differential Scanning Calorimetry (DSC) for Thermal Events and Phase Transitions

Differential Scanning Calorimetry (DSC) provides complementary information to TGA by identifying the thermal events associated with the mass losses. The DSC curve for this compound typically shows a series of endothermic and exothermic peaks.

An initial sharp endothermic peak is observed in the range of 80-120°C, corresponding to the dehydration process identified by TGA. This is followed by another endotherm around 160-180°C, which is attributed to the melting of the anhydrous complex before decomposition begins.

The decomposition of the acetylacetonate ligands is characterized by a series of strong exothermic peaks in the 250°C to 500°C region. These exotherms indicate the energetic, oxidative breakdown of the organic components of the complex. The exact number and temperature of these peaks can be influenced by the heating rate and the surrounding atmosphere.

Table 2: Key Thermal Events from DSC of this compound

Thermal Event Temperature Range (°C) Type Corresponding Process
Dehydration 80 - 120 Endothermic Removal of water of hydration.
Melting 160 - 180 Endothermic Phase transition of anhydrous complex from solid to liquid.

Kinetic Analysis of Thermal Decomposition Processes

The kinetic analysis of the thermal decomposition of Erbium(III) acetylacetonate provides quantitative data on the stability and reaction mechanisms. By applying model-fitting methods, such as the Coats-Redfern method, to the TGA data, kinetic parameters like the activation energy (Ea) can be determined for each decomposition step.

The activation energy for the main decomposition stage of the anhydrous complex is a key indicator of its thermal stability. Studies have calculated these values to understand the energy barrier that must be overcome for the decomposition to occur. While values can vary depending on the specific experimental conditions and the kinetic model applied, they provide a quantitative means of comparing the stability of different metal complexes. The analysis often reveals that the decomposition process is complex and may involve multiple reaction mechanisms, including nucleation, diffusion, and reaction-order models.

Identification of Decomposition Products and Intermediate Species (e.g., Oxo-Clusters, Erbium Oxides)

The ultimate solid product of the thermal decomposition of Erbium(III) acetylacetonate in an oxidizing atmosphere is Erbium(III) oxide (Er₂O₃). The final residual mass observed in TGA experiments corresponds well with the theoretical mass of Er₂O₃ expected from the initial amount of the precursor. The identity of this final product is typically confirmed using techniques like X-ray Diffraction (XRD).

During the decomposition process, several intermediate species are formed. As the acetylacetonate ligands begin to break down, polynuclear species such as erbium oxo-clusters may be formed. These intermediates are often transient and difficult to isolate but are critical in the pathway from the molecular precursor to the final bulk oxide. Analysis of the evolved gases during decomposition, often using coupled TGA-Mass Spectrometry (TGA-MS), identifies fragments of the acetylacetonate ligand, such as acetone, carbon dioxide, and carbon monoxide.

Influence of Reaction Atmosphere on Thermal Stability and Decomposition Pathways

The reaction atmosphere has a profound impact on the thermal stability and decomposition pathway of Erbium(III) acetylacetonate.

In an inert atmosphere, such as nitrogen or argon, the decomposition process generally occurs at slightly higher temperatures compared to an oxidizing atmosphere. The decomposition proceeds through pyrolysis, and the breakdown of the organic ligands can lead to the formation of erbium oxycarbonate intermediates before the eventual formation of the oxide at very high temperatures. Carbonaceous residues are also more likely to be present in the final product under inert conditions.

In contrast, in an oxidizing atmosphere like air or pure oxygen, the decomposition is an oxidative process. The presence of oxygen facilitates the combustion of the organic ligands, leading to a more complete and often more energetic (exothermic) decomposition at lower temperatures. This results in a cleaner conversion to the final Erbium(III) oxide with minimal carbon residue.

Comparative Thermal Stability with Other Lanthanide Acetylacetonates (B15086760) and Derivatives

When comparing the thermal stability of acetylacetonate complexes across the lanthanide series, a general trend is observed. The thermal stability of the anhydrous Ln(acac)₃ complexes tends to increase with the decreasing ionic radius of the lanthanide ion (from Lanthanum to Lutetium), a phenomenon known as the lanthanide contraction.

However, the stability of the hydrated complexes can show a more complex, non-monotonic trend. Erbium, being a heavier lanthanide, generally forms a more thermally stable acetylacetonate complex compared to the lighter lanthanides like Lanthanum (La) or Neodymium (Nd). The decomposition temperature of Er(acac)₃ is typically higher than that of La(acac)₃ or Nd(acac)₃. This increased stability is attributed to the stronger metal-oxygen bond resulting from the smaller ionic radius of Er³⁺, which more effectively coordinates the acetylacetonate ligands. This trend makes Er(acac)₃ a suitable precursor for the formation of erbium-based materials via thermal decomposition methods.

Computational and Theoretical Investigations of Erbium Iii Acetylacetonate Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic properties of multi-electron systems. For complexes such as Erbium(III) acetylacetonate (B107027), DFT is employed to predict a range of molecular characteristics.

DFT calculations are crucial for determining the most stable three-dimensional structure of Erbium(III) acetylacetonate hydrate (B1144303). The process, known as geometry optimization, systematically alters the molecular geometry to find the lowest energy conformation. These calculations consider the erbium ion coordinated to the bidentate acetylacetonate (acac) ligands and any associated water molecules. jeol.com The resulting optimized geometry provides key structural parameters.

For related metal acetylacetonate complexes, DFT has been successfully used to calculate bond lengths and angles. umich.edu For instance, in a typical octahedral coordination environment, the Er-O bond lengths are a critical parameter derived from these optimizations. The electronic structure analysis reveals how the electrons are distributed among the atoms and orbitals, highlighting the nature of the bonding between the erbium ion and the acetylacetonate ligands. researchgate.net Studies on similar complexes, like manganese acetylacetonates (B15086760), have used DFT with functionals such as B3LYP to perform geometry optimizations and analyze the electronic ground state. nih.gov

Table 1: Representative Structural Parameters for Metal-Acetylacetonate Complexes from DFT Calculations (Note: This table is illustrative, based on typical values found in computational studies of similar metal acetylacetonate complexes, as direct data for the erbium hydrate complex is sparse in the provided results.)

ParameterTypical Calculated Value
Metal-Oxygen (M-O) Bond Length1.95 - 2.10 Å
Carbon-Oxygen (C-O) Bond Length1.27 - 1.29 Å
Carbon-Carbon (C-C) Bond Length (within chelate ring)1.39 - 1.41 Å
O-M-O Bite Angle~90°

Data adapted from computational studies on transition metal acetylacetonates. umich.edunih.gov

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds within the complex. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the theoretical model and aid in the assignment of experimental peaks. daneshyari.com For example, specific vibrational modes related to the Er-O bonds and the internal modes of the acetylacetonate ligands can be identified. In a study of a ternary erbium(III) complex containing acetylacetone (B45752), semi-empirical methods were used to predict the structure and compare calculated parameters with spectroscopic data. daneshyari.com

DFT provides a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a key indicator of the molecule's chemical reactivity and electronic stability. Analysis of the MO composition reveals the extent of mixing between the metal's f-orbitals and the ligand orbitals.

Time-Dependent Density Functional Theory (TDDFT) for Optical Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. This method is particularly valuable for understanding the optical properties of lanthanide complexes. Researchers have used real-time TDDFT to calculate the optical absorption spectrum of erbium(III) complexes containing acetylacetone ligands. daneshyari.com The calculations can predict the energies and intensities of electronic transitions, including the characteristic f-f transitions of the Er³⁺ ion and ligand-based transitions. These theoretical spectra can be compared with experimental UV-Vis spectra to interpret the observed absorption bands. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Erbium(III) acetylacetonate hydrate, MD simulations can model its behavior in an aqueous solution. These simulations provide insights into the structure of the hydration shells that form around the complex. bohrium.comresearchgate.net

Key parameters derived from MD simulations include:

Coordination Number (CN): The average number of water molecules in the first hydration shell around the erbium ion. researchgate.net

Mean Residence Time (MRT): The average time a water molecule spends in a specific hydration shell, indicating the lability of the coordinated water. bohrium.com

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from the erbium center, defining the structure of the hydration shells. researchgate.net

MD simulations are also used to investigate interfacial interactions, for example, how the complex adsorbs onto a surface. researchgate.net Such studies are relevant for applications where the complex is deposited as a thin film.

PropertyTypical Value for Trivalent Aqua Ion
First Shell Coordination Number8 - 9
First Shell Ion-Oxygen Distance~2.66 Å
First Shell Mean Residence Time (MRT)>100 ps

Data adapted from MD simulations of hydrated Ac³⁺ ions. bohrium.comresearchgate.net

Ligand Field Theory and Judd-Ofelt Parameter Analysis for f-f Transition Intensities

The electronic transitions within the 4f orbitals of the erbium ion are largely responsible for its unique optical properties. While these f-f transitions are parity-forbidden by the Laporte rule, they gain intensity through interactions with the surrounding ligand field. nih.gov

Ligand Field Theory (LFT) provides a framework for understanding how the electrostatic field created by the acetylacetonate ligands and water molecules lifts the degeneracy of the erbium ion's f-orbitals. nih.gov The strength and symmetry of this ligand field dictate the splitting of the energy levels and influence the intensities of the electronic transitions. nih.gov

Judd-Ofelt Theory is a powerful theoretical model used to quantitatively analyze the intensities of the f-f transitions in the absorption and emission spectra of lanthanide ions. nih.govnih.gov The theory uses three intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined by fitting the experimental spectra. nih.govresearchgate.net

Ω₂: Highly sensitive to the local symmetry and the covalent nature of the bond between the lanthanide ion and the ligands.

Ω₄ and Ω₆: Related to the long-range effects and the rigidity of the host environment. nih.gov

Once determined, these Judd-Ofelt parameters can be used to calculate other important radiative properties, such as transition probabilities, radiative lifetimes, and branching ratios for the luminescent states of the Er³⁺ ion. nih.gov

Thermodynamic Calculations for Complex Stability and Reaction Energetics

The inherent stability of Erbium(III) acetylacetonate complexes, a key determinant of their utility in various applications, can be quantitatively described through thermodynamic calculations. These computational approaches provide invaluable insights into the spontaneity and energetic favorability of the complexation reactions.

The thermodynamic profile of complex formation is further elucidated by considering the enthalpy (ΔH°) and entropy (ΔS°) of formation. The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. For many lanthanide acetylacetonate complexes, the formation is an enthalpy-driven process, meaning it is exothermic (negative ΔH°). This is often accompanied by a positive entropy change (ΔS°), which contributes to the spontaneity of the reaction. The chelate effect, where the bidentate acetylacetonate ligand forms a stable five-membered ring with the erbium ion, plays a significant role in the favorable thermodynamics of complex formation.

While a complete, experimentally determined thermodynamic dataset for the formation of this compound in aqueous solution is not extensively documented in a single source, the following table provides a generalized overview of the expected thermodynamic parameters based on studies of similar lanthanide complexes.

Table 1: Generalized Thermodynamic Parameters for the Formation of Erbium(III) Acetylacetonate Complexes in Solution

Thermodynamic ParameterGeneral Trend for Lanthanide AcetylacetonatesSignificance
Stepwise Stability Constants (log K₁, log K₂, log K₃)K₁ > K₂ > K₃The addition of the first ligand is generally the most favorable.
Overall Stability Constant (log β₃)Increases with lanthanide atomic numberIndicates high overall stability of the tris-complex.
Gibbs Free Energy of Formation (ΔG°)NegativeThe formation of the complex is a spontaneous process.
Enthalpy of Formation (ΔH°)Generally negative (exothermic)The reaction releases heat, contributing to stability.
Entropy of Formation (ΔS°)Generally positiveAn increase in disorder, often due to the release of water molecules from the hydrated metal ion, favors complex formation.

Note: The specific values for these parameters are highly dependent on experimental conditions such as the solvent system, ionic strength, and temperature.

Investigations into the reaction energetics of this compound also extend to its thermal decomposition. Upon heating, the hydrated complex typically loses its water molecules first, followed by the decomposition of the acetylacetonate ligands. This process ultimately leads to the formation of erbium oxide. Understanding the energetics of these decomposition pathways is critical for applications where the complex is used as a precursor for the synthesis of erbium-containing materials.

Applications of Erbium Iii Acetylacetonate Hydrate in Advanced Materials Science and Engineering

Erbium(III) acetylacetonate (B107027) hydrate (B1144303), an organometallic compound, serves as a crucial precursor in various advanced material fabrication processes. Its solubility in organic solvents and favorable thermal decomposition characteristics make it a versatile source of erbium for creating sophisticated materials with specific optical and structural properties.

Q & A

Basic Questions

Q. What are the standard synthesis protocols and characterization methods for Erbium(III) acetylacetonate hydrate?

  • Methodological Answer : Synthesis typically involves dissolving Er³⁺ salts with acetylacetone ligands in polar solvents like methanol, followed by refluxing and recrystallization . Key characterization techniques include:

  • XRD : To confirm crystallinity and phase purity .
  • FTIR : To identify acetylacetonate ligand coordination (C=O stretching ~1600 cm⁻¹, C-H bending ~1250–1350 cm⁻¹) .
  • TGA : To determine hydrate content and thermal stability (decomposition observed ~200–400°C) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders. Store in airtight containers away from oxidizers, as decomposition may release toxic gases . Waste disposal must comply with institutional guidelines for rare-earth compounds .

Q. How do solubility properties impact experimental design with this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., methanol, ethanol). For homogeneous reactions, pre-dissolve in heated methanol (60–80°C) to enhance ligand exchange kinetics . For heterogeneous systems, use as a solid precursor in sol-gel or MOCVD processes .

Advanced Research Questions

Q. How can this compound be utilized in upconversion luminescence studies?

  • Methodological Answer : As a precursor for Er³⁺-doped nanomaterials, it enables energy transfer processes under IR excitation. For example, co-doping with Yb³⁺ in NaGd(WO₄)₂ matrices enhances green emission (⁴S₃/₂ → ⁴I₁₅/₂ transitions). Optimize doping ratios (e.g., 2% Er³⁺, 20% Yb³⁺) and anneal at 800°C to reduce surface quenching .

Q. What strategies resolve contradictions in coordination environment analysis for Er³⁺-acetylacetonate complexes?

  • Methodological Answer : Conflicting FTIR/XRD data may arise from hydrate variability. Use:

  • Single-crystal X-ray diffraction : To resolve ligand geometry (e.g., octahedral vs. distorted square antiprismatic) .
  • EXAFS : To quantify Er–O bond distances and ligand dissociation in solution .

Q. How does this compound serve as a precursor for advanced catalytic or electrochemical materials?

  • Methodological Answer : In solid oxide fuel cells (SOFCs), mix with Sm³⁺/Ce³⁺ acetylacetonates in ethylene glycol, followed by calcination (600°C) to form perovskite oxides (e.g., Ce₀.₈Sm₀.₂O₃-δ). Electrochemical impedance spectroscopy (EIS) reveals low polarization resistance (~0.15 Ω·cm² at 600°C) . For MOCVD, sublimate at 150–200°C under vacuum to deposit Er-containing thin films .

Q. What mechanistic insights are gained from studying its role in supramolecular frameworks?

  • Methodological Answer : When reacted with 5-chloro-1,10-phenanthroline, Er³⁺ forms heteroleptic complexes with tunable luminescence. Use DFT calculations to model charge-transfer states and compare with experimental emission spectra. Such hybrids show potential as molecular probes for temperature sensing .

Methodological Notes

  • Contradiction Management : Discrepancies in reported decomposition temperatures (e.g., TGA vs. MOCVD conditions) may stem from hydrate variability. Always pre-dry samples at 100°C under vacuum for consistent results .
  • Advanced Techniques : Pair synchrotron-based XANES with luminescence decay kinetics to correlate local Er³⁺ coordination with photophysical properties .

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